Substitution Pattern Impact on Crystallinity and Handling
The substitution pattern of the nitro group relative to the amine and bromine has a profound, quantifiable impact on the compound's solid-state properties. The target compound (CAS 400-66-8), with the nitro group at the 4-position, exhibits a significantly higher melting point of 140-142 °C compared to its positional isomer 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1), which has a melting point of 71-74 °C . This difference is attributed to the variation in intermolecular packing and hydrogen bonding networks resulting from the altered substitution pattern .
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 140-142 °C |
| Comparator Or Baseline | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline (CAS 113170-71-1): 71-74 °C |
| Quantified Difference | 66-71 °C higher |
| Conditions | Solid-state measurement under standard atmospheric pressure |
Why This Matters
A higher melting point generally correlates with better crystallinity and physical stability, simplifying purification by recrystallization and improving handling during large-scale synthesis, which is a key procurement consideration for process chemistry groups.
